
(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a compound that features a benzoyl group attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of benzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the nucleophile used.
Scientific Research Applications
(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Benzoylpyrrolidine: A compound with a benzoyl group attached to a pyrrolidine ring, similar to the structure of (1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone).
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with significant biological relevance.
Uniqueness
This compound is unique due to its dual pyrrolidine rings connected through a methanone linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(1-benzoylpyrrolidin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H20N2O2/c19-15(13-7-2-1-3-8-13)18-12-6-9-14(18)16(20)17-10-4-5-11-17/h1-3,7-8,14H,4-6,9-12H2 |
InChI Key |
HEWFDUPRLUFDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


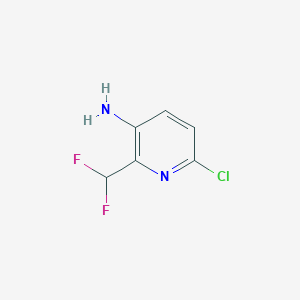
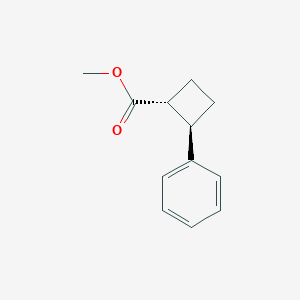
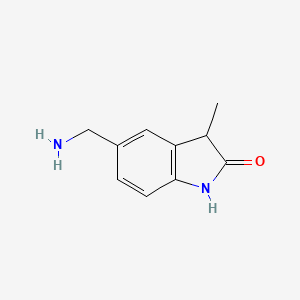
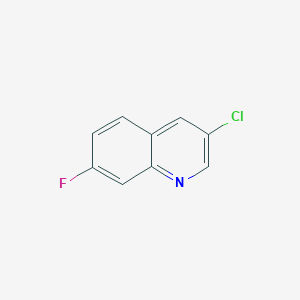
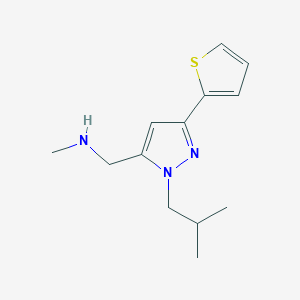
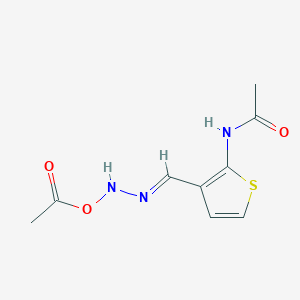
![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)
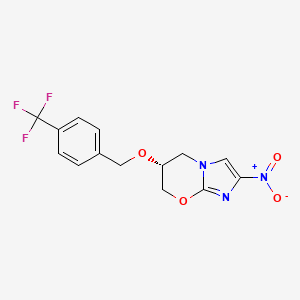
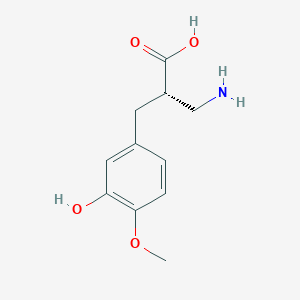
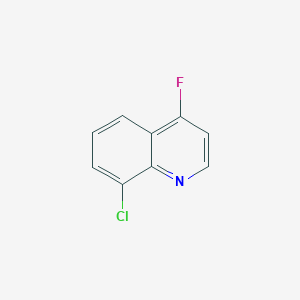
![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)
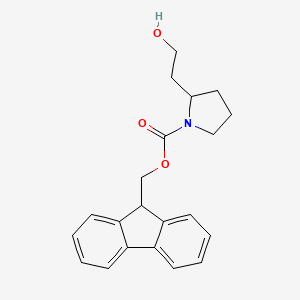
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)
![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
